4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications in various types of cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Chemical Structure
Compounds within this class are synthesized using various techniques, including microwave irradiation, to produce derivatives with confirmed chemical structures via NMR and HRMS. These synthesis methods allow for the creation of compounds with specific inhibitory effects against targeted enzymes, showcasing the versatility and potential for customization in drug design (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-42substituted-gul/a656af015f695dca9c8345497dccc811/?utm_source=chatgpt].
Enzyme Inhibition
The primary application of these compounds lies in their ability to inhibit specific enzymes effectively. For instance, derivatives have been shown to inhibit human carbonic anhydrases (hCAs), which play critical roles in various physiological processes. Some compounds exhibit potent inhibitory effects against hCA I and II, essential for understanding and potentially treating diseases associated with these enzymes (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-42substituted-gul/a656af015f695dca9c8345497dccc811/?utm_source=chatgpt]. Another study highlighted the synthesis of derivatives targeting cyclooxygenase-2 (COX-2) inhibitors, indicating their potential in developing new treatments for inflammation and pain (Hiromasa Hashimoto et al., 2002)[https://consensus.app/papers/44cycloalkylaryloxazol5ylbenzenesulfonamides-hashimoto/92290ff29301554aa7e6717436dc3766/?utm_source=chatgpt].
Potential Therapeutic Applications
Beyond enzyme inhibition, these compounds are explored for their therapeutic potential in various domains, including anticancer, antiviral, and anti-inflammatory treatments. For example, celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the broad potential of these compounds in drug development (Ş. Küçükgüzel et al., 2013)[https://consensus.app/papers/synthesis-characterization-celecoxib-derivatives-küçükgüzel/f3bd411b736b5d23a2d9261b73b95092/?utm_source=chatgpt]. Another study on CG100649, a new NSAID, further illustrates the investigation into polymorphism, solubility, and therapeutic efficacy, emphasizing the importance of these compounds in medical research and pharmaceutical development (So-Young Kyeon et al., 2017)[https://consensus.app/papers/state-cox2-inhibitor-cg100649-kyeon/ed52cc43dee2578aa97b7c8a180af562/?utm_source=chatgpt].
properties
IUPAC Name |
4-acetyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-12(22)13-5-7-17(8-6-13)26(24,25)20-15-10-18(23)21(11-15)16-4-2-3-14(19)9-16/h2-9,15,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJVHIZFMRBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.